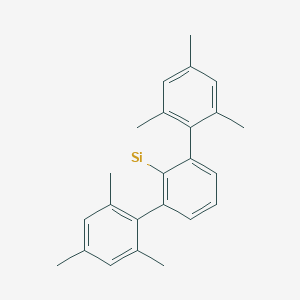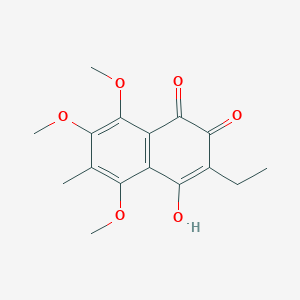
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation and methoxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Methoxy and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- involves its redox properties. It can act as an oxidizing or reducing agent, interacting with cellular components and disrupting normal cellular functions. This compound targets specific molecular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Known for its biological activities and used in various applications.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with distinct chemical properties.
Uniqueness
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- stands out due to its multiple methoxy groups and unique substitution pattern, which confer specific chemical and biological properties not found in simpler naphthoquinone derivatives.
特性
CAS番号 |
335202-70-5 |
|---|---|
分子式 |
C16H18O6 |
分子量 |
306.31 g/mol |
IUPAC名 |
3-ethyl-4-hydroxy-5,7,8-trimethoxy-6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H18O6/c1-6-8-11(17)9-10(13(19)12(8)18)16(22-5)15(21-4)7(2)14(9)20-3/h17H,6H2,1-5H3 |
InChIキー |
BUUJTVUEOIYOMT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C(=C(C(=C2OC)C)OC)OC)C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


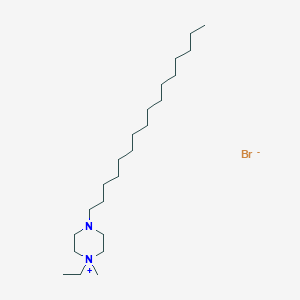
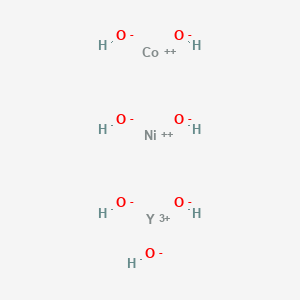
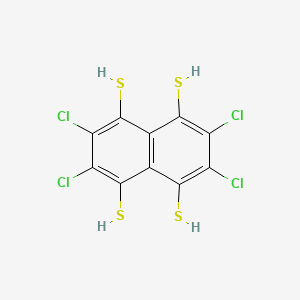
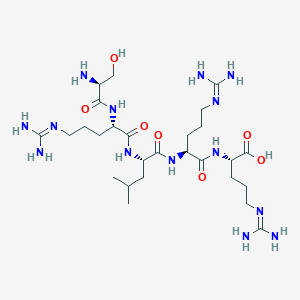
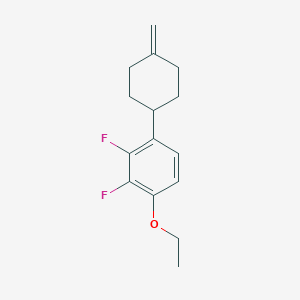

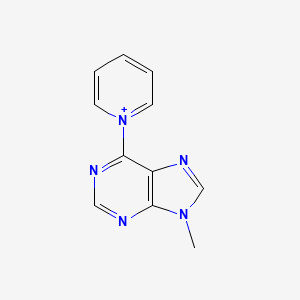
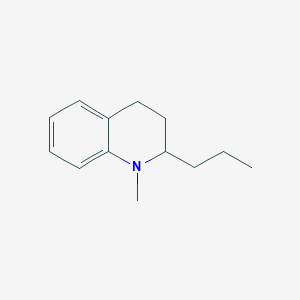
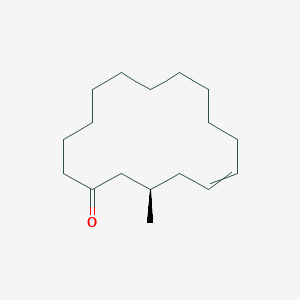
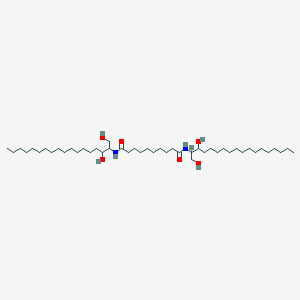
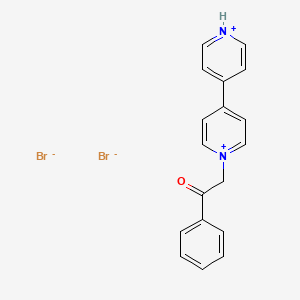
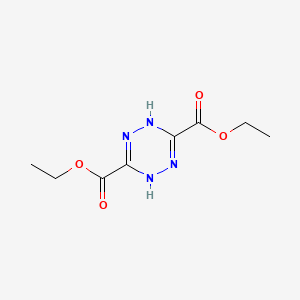
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
